

Technical Guide: Physicochemical Characteristics of 1-[(4-Methylphenyl)methyl]-1,4-diazepane

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Compound of Interest

Compound Name: 1-[(4-Methylphenyl)methyl]-1,4-diazepane

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Introduction

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of the compound **1-[(4-Methylphenyl)methyl]-1,4-diazepane**. This molecule, belonging to the diazepane class of compounds, is of interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the 1,4-diazepane scaffold as a privileged structure in various biologically active agents.^[1] The purpose of this document is to consolidate available data and provide standardized experimental protocols for the determination of its key physicochemical properties.

Molecular and Physicochemical Data

Quantitative data for **1-[(4-Methylphenyl)methyl]-1,4-diazepane** is not readily available in peer-reviewed literature. The following tables summarize the calculated molecular properties and provide a template for the experimental determination of its key physicochemical parameters.

Calculated Molecular Properties

Property	Value
Molecular Formula	C ₁₃ H ₂₀ N ₂
Molecular Weight	204.32 g/mol
IUPAC Name	1-[(4-methylphenyl)methyl]-1,4-diazepane

Experimental Physicochemical Properties

No experimentally determined data for the following properties were found in publicly accessible databases or literature as of the date of this guide. The table below is intended for the compilation of experimental results.

Property	Experimental Value	Method
Melting Point (°C)	Data not available	Capillary Method
Boiling Point (°C)	Data not available	Thiele Tube or Micro-reflux
Solubility	Data not available	Visual assessment in various solvents
pKa	Data not available	Potentiometric Titration
LogP (o/w)	Data not available	Shake-Flask Method

Experimental Protocols

The following are detailed methodologies for the experimental determination of the core physicochemical characteristics of **1-[(4-Methylphenyl)methyl]-1,4-diazepane**.

Melting Point Determination (Capillary Method)

This protocol is based on the standard capillary method for determining the melting point of a solid organic compound.^{[2][3]}

- **Sample Preparation:** A small amount of the dry, crystalline **1-[(4-Methylphenyl)methyl]-1,4-diazepane** is finely powdered. The open end of a glass capillary tube is pressed into the powder.^[4]

- **Packing the Sample:** The capillary tube is inverted and tapped gently to pack the powder into the sealed end. The packed sample height should be 2-3 mm.[\[4\]](#)
- **Apparatus Setup:** The packed capillary tube is placed in a melting point apparatus.
- **Heating:** The sample is heated at a steady rate. For an unknown compound, a preliminary rapid heating can determine an approximate melting range.[\[2\]](#)
- **Data Collection:** For an accurate measurement, the heating rate is slowed to 1-2°C per minute as the approximate melting point is approached. The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.[\[2\]](#)

Boiling Point Determination (Thiele Tube Method)

For liquid samples, the Thiele tube method provides an accurate boiling point measurement with a small amount of substance.[\[5\]](#)

- **Sample Preparation:** A small volume (a few drops) of **1-[(4-Methylphenyl)methyl]-1,4-diazepane** is placed in a small test tube.
- **Capillary Inversion:** A capillary tube, sealed at one end, is placed open-end down into the liquid in the test tube.
- **Apparatus Setup:** The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil, ensuring the sample is below the oil level.[\[6\]](#)
- **Heating:** The side arm of the Thiele tube is gently heated, causing a stream of bubbles to emerge from the inverted capillary as trapped air expands.[\[5\]](#)
- **Data Collection:** Heating is continued until a continuous stream of bubbles is observed, then stopped. The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[\[6\]](#)

Solubility Assessment

This protocol outlines a qualitative assessment of solubility in various solvents, which is crucial for understanding the compound's polarity and potential for formulation.[\[7\]](#)[\[8\]](#)

- Solvent Selection: A range of solvents should be used, including water, 5% aqueous HCl, 5% aqueous NaOH, and common organic solvents (e.g., ethanol, acetone, dichloromethane, hexane).
- Procedure: To a test tube containing a small, measured amount of **1-[(4-Methylphenyl)methyl]-1,4-diazepane** (e.g., 10 mg), add a measured volume of the solvent (e.g., 1 mL).
- Observation: The mixture is agitated vigorously for a set period. The solubility is observed and recorded. As an amine, this compound is expected to be soluble in dilute aqueous acid.
[\[9\]](#)

pKa Determination (Potentiometric Titration)

The pKa, a measure of the acidity or basicity of a compound, is critical for predicting its behavior in biological systems.[\[10\]](#)[\[11\]](#)

- Sample Preparation: A precise amount of **1-[(4-Methylphenyl)methyl]-1,4-diazepane** is dissolved in a suitable solvent (typically water or a water-cosolvent mixture).
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.[\[12\]](#)
- Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point. For a diamine like 1,4-diazepane, two pKa values may be determined.[\[10\]](#)

LogP Determination (Shake-Flask Method)

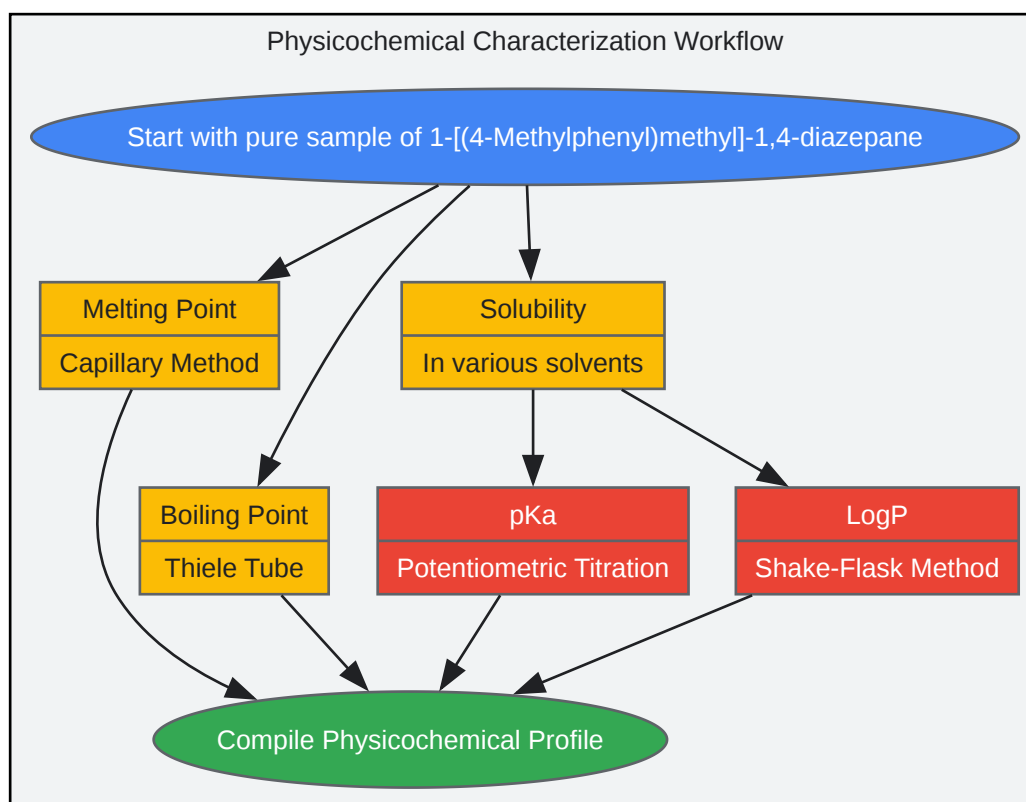
The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and its ability to cross biological membranes. The shake-flask method is considered the gold standard for its determination.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (pH selected to ensure the compound is in its neutral form) are pre-saturated by shaking them together and allowing the phases to separate.[\[15\]](#)

- Partitioning: A known concentration of **1-[(4-Methylphenyl)methyl]-1,4-diazepane** is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken until equilibrium is reached.^[13]
- Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.^[16]

Visualizations

Experimental Workflow for Physicochemical Characterization



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Caption: Workflow for the experimental determination of key physicochemical properties.

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